N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a complex organic compound that features a benzothiophene and benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzothiophene and benzoxazole intermediates, followed by their coupling through an acetamide linkage.
Synthesis of Benzothiophene Intermediate: The benzothiophene moiety can be synthesized via cyclization reactions involving thiophenol and a suitable alkyne or alkene precursor under acidic or basic conditions.
Synthesis of Benzoxazole Intermediate: The benzoxazole moiety can be synthesized by the condensation of o-aminophenol with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reaction: The final step involves the coupling of the benzothiophene and benzoxazole intermediates through an acetamide linkage. This can be achieved using reagents such as carbodiimides (e.g., EDCI) and catalysts like DMAP in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), potentially reducing the carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines), solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Pharmacology: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiophene and benzoxazole moieties can bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide: can be compared with other compounds containing benzothiophene or benzoxazole moieties, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer a distinct set of biological activities and chemical reactivity compared to its individual components or other similar compounds.
Properties
Molecular Formula |
C21H21N3O3S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C21H21N3O3S/c1-23(2)17(15-13-28-19-10-6-3-7-14(15)19)11-22-20(25)12-24-16-8-4-5-9-18(16)27-21(24)26/h3-10,13,17H,11-12H2,1-2H3,(H,22,25) |
InChI Key |
OWUOJBLLXAVZOI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)CN1C2=CC=CC=C2OC1=O)C3=CSC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.